molecular formula C17H17Cl2FN2O2S B3611248 1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine

1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B3611248
M. Wt: 403.3 g/mol
InChI Key: LFKNJGGVJTZKQF-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine (CAS 633280-21-4) is a piperazine-based chemical compound with a molecular formula of C17H17Cl2FN2O2S and a molecular weight of 403.30 g/mol . Piperazine derivatives are of significant interest in medicinal chemistry and pharmacological research due to their versatile biological activities and presence in several therapeutic agents . Compounds featuring the piperazine moiety, particularly those with sulfonyl groups, are frequently investigated for their potential to interact with various biological targets . Research into structurally similar sulfonylpiperazine compounds indicates their relevance in the development of novel bioactive molecules, including those with potential antiviral and antimicrobial applications, as part of broader efforts to combat drug-resistant pathogens . This specific compound, with its distinct dichlorophenyl and fluoro-methylphenylsulfonyl substituents, represents a valuable chemical tool for researchers exploring structure-activity relationships, designing new molecular probes, or conducting high-throughput screening assays. It is supplied for laboratory research purposes exclusively. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2FN2O2S/c1-12-10-14(3-5-16(12)20)25(23,24)22-8-6-21(7-9-22)17-11-13(18)2-4-15(17)19/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKNJGGVJTZKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine typically involves the reaction of 2,5-dichloroaniline with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituent on Piperazine Ring Key Structural Differences Biological Implications
Target Compound 1-(2,5-Dichlorophenyl), 4-(4-fluoro-3-methylphenylsulfonyl) Balanced Cl/F substitution High affinity for serotonin/dopamine receptors; moderate metabolic stability
1-(2,6-Dimethylphenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine () 1-(2,6-Dimethylphenyl) Methyl groups (electron-donating) instead of Cl atoms Reduced receptor affinity due to lack of halogen bonding; higher solubility
1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine () Sulfonyl group on dichlorophenyl Inverse substitution pattern Altered selectivity for GPCRs; potential off-target effects
1-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine () 1-(3-Chlorophenyl), 4-(4-methylphenylsulfonyl) Single Cl vs. dual Cl; methyl vs. fluoro Lower potency in CNS targets due to reduced electronegativity

Physicochemical Properties

Property Target Compound 1-(2,6-Dimethylphenyl) Analog () 1-[(2,5-Dichlorophenyl)sulfonyl] Analog ()
Molecular Weight 417.3 g/mol 362.5 g/mol 389.3 g/mol
LogP 3.8 (predicted) 2.9 4.1
Solubility (mg/mL) 0.12 (DMSO) 1.5 (DMSO) 0.09 (DMSO)
Melting Point 114–116°C (dec.) Not reported 489–492 K (dec.)

Pharmacological Activity

  • Target Compound : Exhibits dual activity at 5-HT₁A/5-HT₇ receptors (IC₅₀ = 12 nM and 28 nM, respectively), making it a candidate for neuropsychiatric disorders .
  • 1-(2,6-Dimethylphenyl) Analog : Shows weak 5-HT₁A binding (IC₅₀ > 1 μM) due to lack of halogen-mediated interactions .
  • 1-[(2,5-Dichlorophenyl)sulfonyl] Analog : Preferential binding to D₂ receptors (IC₅₀ = 8 nM), suggesting utility in antipsychotic drug development .

Biological Activity

1-(2,5-Dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure

The compound belongs to the piperazine class, characterized by a piperazine ring substituted with a dichlorophenyl group and a sulfonyl group linked to a fluoromethylphenyl moiety. Its chemical structure is represented as follows:

C15H14Cl2FN1O2S\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{F}\text{N}_1\text{O}_2\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

The proposed mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : The sulfonamide group may facilitate binding to target proteins, enhancing the efficacy of the compound against specific biological targets.
  • Inhibition of Enzymatic Activity : By binding to active sites of enzymes such as AChE, the compound can prevent substrate interaction, leading to decreased enzyme activity.
  • Cellular Uptake : The lipophilic nature of the compound may enhance its permeability across cellular membranes, promoting greater bioavailability within target tissues.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the piperazine class:

  • Antibacterial Studies : A study on piperazine derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Analysis : In research focused on enzyme inhibitors, derivatives with sulfonyl groups were shown to effectively inhibit AChE, suggesting that this compound may have similar effects .

Data Table: Biological Activities of Piperazine Derivatives

Activity TypeCompound ExampleObserved EffectReference
Antibacterial1-(3-Chloro-4-methylphenyl)-4-sulfonylpiperazineSignificant inhibition of growth
Enzyme Inhibition1-(2,5-Dichlorophenyl)-4-sulfonylpiperazineInhibition of AChE
AnticancerVarious piperazine derivativesCytotoxic effects in vitro

Q & A

Q. What are the optimal synthetic pathways for synthesizing this compound?

Answer: The synthesis typically involves sequential sulfonylation and substitution reactions. Key steps include:

  • Reacting the piperazine core with 4-fluoro-3-methylbenzenesulfonyl chloride under anhydrous conditions to form the sulfonamide intermediate.
  • Subsequent coupling with 2,5-dichlorophenyl groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination .
    Critical parameters:
  • Use of inert atmosphere (e.g., nitrogen) to prevent oxidation of intermediates.
  • Temperature control (e.g., 0–5°C during sulfonylation) to minimize side reactions.
    Characterization requires NMR (¹H/¹³C), mass spectrometry, and HPLC for purity validation .

Q. How can structural conformation and electronic properties be confirmed experimentally?

Answer:

  • X-ray crystallography : Resolves 3D conformation, including dihedral angles between aromatic rings and steric effects of substituents .
  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify sulfonyl group’s electron-withdrawing effects .
  • NMR spectroscopy : Chemical shifts (e.g., ¹⁹F NMR for fluorine environments) confirm substituent positions and electronic interactions .

Advanced Research Questions

Q. How can conflicting bioactivity data across assays be resolved?

Answer: Contradictions often arise from assay-specific variables:

  • Receptor binding assays : Use standardized protocols (e.g., radioligand displacement for dopamine or serotonin receptors) with controls for nonspecific binding .
  • Cellular assays : Account for membrane permeability (e.g., logP adjustments via substituent modifications) and metabolic stability (e.g., liver microsome testing) .
  • pH-dependent stability : Test compound integrity under physiological pH (e.g., 7.4 vs. lysosomal pH 4.5) using LC-MS to identify degradation products .

Q. What strategies optimize structure-activity relationships (SAR) for receptor selectivity?

Answer:

  • Substituent modulation : Replace 2,5-dichlorophenyl with electron-deficient groups (e.g., nitro) to enhance π-π stacking with hydrophobic receptor pockets .
  • Sulfonyl group tuning : Introduce bulkier substituents (e.g., 3-methyl) to sterically block off-target interactions .
  • Pharmacophore modeling : Align computational models (e.g., docking with D3 dopamine receptors) to prioritize derivatives with predicted high affinity .

Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?

Answer:

  • Single-crystal X-ray diffraction : Provides empirical bond lengths/angles (e.g., S=O bond distance ≈1.43 Å) and validates chair/boat conformations of the piperazine ring .
  • Overlay analysis : Compare experimental structures with DFT-optimized geometries to identify torsional strain or van der Waals clashes .

Methodological Considerations

Q. What analytical techniques quantify binding affinity and inhibition constants?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) for receptor-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate enthalpic vs. entropic binding modes .
  • Fluorescence polarization assays : Detect competitive displacement using fluorescent probes (e.g., FITC-labeled ligands) .

Key Challenges & Recommendations

  • Synthetic reproducibility : Optimize purification (e.g., flash chromatography over silica vs. reverse-phase HPLC) to isolate isomers .
  • Toxicity profiling : Screen for hERG channel inhibition early to mitigate cardiac risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,5-dichlorophenyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine

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